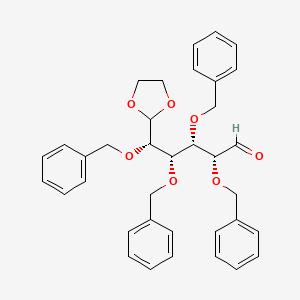
5-(4-Chloro-3-fluorophenyl)-2,4(1H,3H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chloro-3-fluorophenyl)-2,4(1H,3H)-pyrimidinedione is a heterocyclic compound that belongs to the pyrimidinedione family. This compound is characterized by the presence of a chloro and fluorine substituent on the phenyl ring, which imparts unique chemical properties. Pyrimidinediones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-3-fluorophenyl)-2,4(1H,3H)-pyrimidinedione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-fluoroaniline and ethyl acetoacetate.
Condensation Reaction: The 4-chloro-3-fluoroaniline is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the pyrimidinedione ring.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:
Batch Reactors: Large quantities of starting materials are reacted in a single batch, followed by purification.
Continuous Flow Reactors: The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Chloro-3-fluorophenyl)-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and fluorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro and fluorine atoms.
Aplicaciones Científicas De Investigación
5-(4-Chloro-3-fluorophenyl)-2,4(1H,3H)-pyrimidinedione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(4-Chloro-3-fluorophenyl)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: A compound with similar structural features and biological activities.
5-Fluoro-2,4(1H,3H)-pyrimidinedione: Another pyrimidinedione derivative with fluorine substitution.
Uniqueness
5-(4-Chloro-3-fluorophenyl)-2,4(1H,3H)-pyrimidinedione is unique due to the presence of both chloro and fluorine substituents on the phenyl ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H6ClFN2O2 |
|---|---|
Peso molecular |
240.62 g/mol |
Nombre IUPAC |
5-(4-chloro-3-fluorophenyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H6ClFN2O2/c11-7-2-1-5(3-8(7)12)6-4-13-10(16)14-9(6)15/h1-4H,(H2,13,14,15,16) |
Clave InChI |
KACFDDHWVLJIET-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=CNC(=O)NC2=O)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


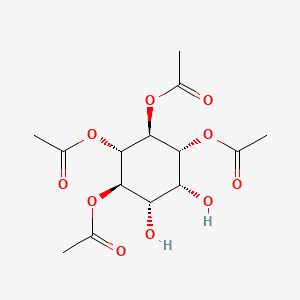
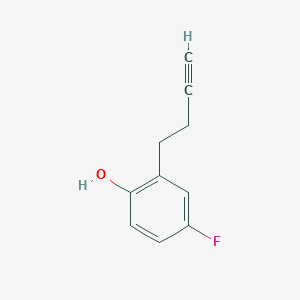
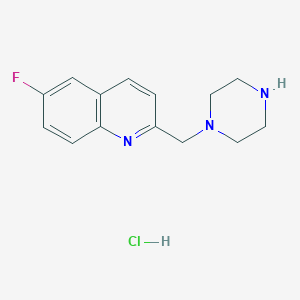
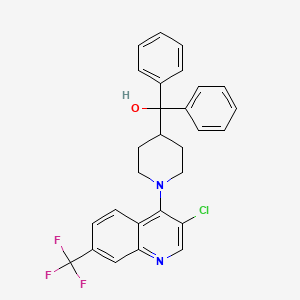

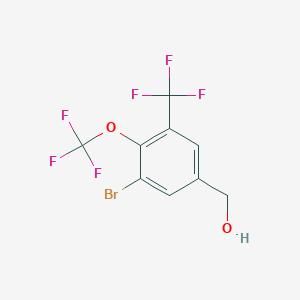
![Methyl 6-iodo-5-oxo-thiazolo[3,2-a]pyridine-7-carboxylate](/img/structure/B12865840.png)
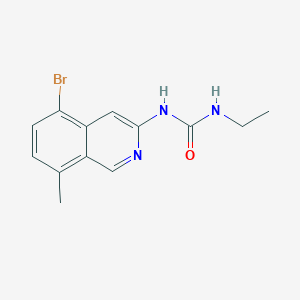
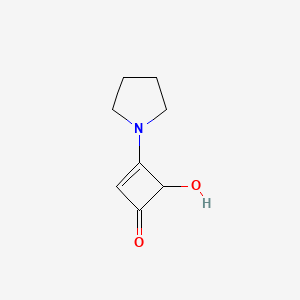
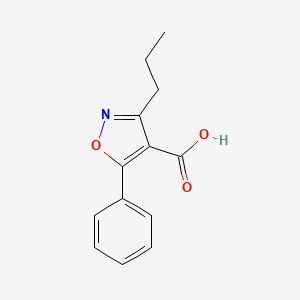
![3,5,7-Trimethylbenzo[c]isoxazole](/img/structure/B12865871.png)
![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-2-carbonyl chloride](/img/structure/B12865879.png)
![Ethyl 1-ethyl-1h-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12865882.png)
